![molecular formula C24H23N3O3S2 B2977045 N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 862826-07-1](/img/structure/B2977045.png)
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceutical compounds, including an indole ring, a thiophene ring, and an amide linkage .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, a coupling between naproxen and tryptamine via amide bond formation was achieved to obtain a similar compound .Molecular Structure Analysis
The compound contains an indole ring and a thiophene ring, both of which are common in biologically active compounds . The presence of these rings could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Drug Development
F0617-0228: could play a significant role in the development of new pharmaceuticals. Its structural similarity to compounds with known therapeutic effects, such as Atorvastatin and Sunitinib , suggests it may have applications in treating conditions like hypercholesterolemia and various cancers . The presence of a 2-methoxyphenyl group, which is common in many bioactive compounds, could be indicative of its potential efficacy in drug design.
Antimalarial Activity
The indole and thiophene moieties within F0617-0228 are structures of interest in antimalarial drug research. Compounds with these features have shown activity against malaria parasites, and thus, F0617-0228 could be a candidate for the synthesis of new antimalarial agents .
HIV-1 Protease Inhibition
F0617-0228 contains structural elements that are similar to those found in inhibitors of the HIV-1 protease, an enzyme critical for the life cycle of the HIV virus. Research into the compound’s ability to inhibit this protease could lead to new treatments for HIV/AIDS .
Organic Synthesis
In organic chemistry, F0617-0228 could serve as a precursor or intermediate in the synthesis of more complex molecules. Its amide and sulfanyl groups are functional handles that can be utilized in various synthetic transformations, potentially leading to the creation of novel organic compounds .
Supramolecular Chemistry
The molecular structure of F0617-0228 suggests it could engage in hydrogen bonding and other non-covalent interactions, making it a candidate for the development of supramolecular structures. These structures have applications in creating new materials with unique properties .
Catalysis
The sulfanyl group in F0617-0228 could act as a ligand in catalytic systems. Exploring its use in catalysis could lead to the development of new catalytic processes, which are crucial in industrial chemistry for the efficient synthesis of chemicals .
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-30-20-10-5-3-8-18(20)26-23(28)16-32-22-15-27(19-9-4-2-7-17(19)22)13-12-25-24(29)21-11-6-14-31-21/h2-11,14-15H,12-13,16H2,1H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWZTGPGKMHEOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide |
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